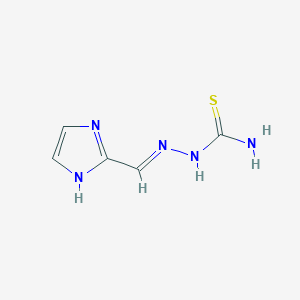

2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

[(E)-1H-imidazol-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5S/c6-5(11)10-9-3-4-7-1-2-8-4/h1-3H,(H,7,8)(H3,6,10,11)/b9-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVNOHJINNHTHH-YCRREMRBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N1)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469100 | |

| Record name | Hydrazinecarbothioamide, 2-(1H-imidazol-2-ylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-86-1 | |

| Record name | Hydrazinecarbothioamide, 2-(1H-imidazol-2-ylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide typically involves the reaction of imidazole derivatives with hydrazinecarbothioamide under controlled conditions. One common method includes the condensation of 2-formylimidazole with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace hydrogen atoms on the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Halides, alkylating agents; reactions are carried out in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Overview

2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide, commonly referred to as an imidazole derivative, has garnered significant interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its efficacy in various therapeutic contexts.

Biological Activities

The compound has been extensively studied for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed effective inhibition against various drug-resistant pathogens, highlighting their potential as new antibacterial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Activity | Minimum Inhibition Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 5 µg/mL |

| Compound B | Antifungal | 10 µg/mL |

| This compound | Antibacterial | TBD |

Anticancer Activity

The anticancer potential of this compound has also been a focal point of research. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including HepG2 (human liver cancer) and C6 (rat glioma), with IC values indicating its effectiveness compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cisplatin | HepG2 | 46.67 ± 7.64 |

| This compound | HepG2 | TBD |

| Compound C | C6 | 20 ± 2.0 |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of thiosemicarbazide with imidazole derivatives under specific conditions, often utilizing solvents like ethanol and water in a reflux setup .

The mechanism of action is believed to involve the interaction with specific molecular targets within microbial and cancerous cells, disrupting essential metabolic pathways and leading to cell death. This interaction may include binding to enzymes or receptors that are critical for cellular function.

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

- Antimicrobial Development : A study focused on synthesizing various imidazole derivatives and evaluating their antimicrobial efficacy against resistant strains. The results indicated that certain modifications to the imidazole ring enhanced activity significantly .

- Cancer Therapeutics : Another research effort involved testing several derivatives against multiple cancer cell lines, revealing that structural variations could lead to improved cytotoxicity profiles. The study concluded that the presence of the imidazole moiety was crucial for enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting biological pathways. Additionally, the compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide, highlighting differences in synthesis, yield, substituents, and reported activities:

Key Structural and Functional Insights:

Heterocyclic Core Influence: The imidazole ring in the target compound provides strong hydrogen-bonding capacity and metal-chelating properties, which are absent in pyrrole-based analogs (e.g., 13m) .

Substituent Effects :

- Sulfanyl groups (e.g., ) introduce additional electron-rich sites, improving ligand properties for metal coordination.

- Bulkier substituents (e.g., carbazole in ) increase steric hindrance but enhance enzyme inhibitory activity due to hydrophobic interactions.

Synthetic Accessibility :

- The target compound’s one-step synthesis contrasts with multi-step routes for benzimidazole and carbazole derivatives, favoring scalability .

Biological Activity Trends :

- While the target compound lacks reported bioactivity data, structurally related compounds show diverse applications:

- Enzyme inhibition: Carbazole analogs (e.g., ) exhibit nanomolar-range activity against cholinesterases.

Biological Activity

2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide, a compound featuring both imidazole and thiosemicarbazone functionalities, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Properties : Demonstrates cytotoxic effects against several cancer cell lines.

- Anti-inflammatory Effects : Shows potential in reducing inflammation in various models.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In a study evaluating its efficacy against different bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated in various cancer cell lines. The compound showed selective cytotoxicity, particularly against leukemia and breast cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| U937 (Leukemia) | 10 |

| HeLa (Cervical Cancer) | 20 |

These findings indicate that the compound may selectively target malignant cells while sparing normal cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized that the compound inhibits specific enzymes involved in cellular proliferation and metabolic pathways essential for microbial growth.

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases and proteases that are crucial for DNA replication and protein synthesis in cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis has been observed in treated cancer cells.

Q & A

Q. What are the optimized synthetic routes for 2-((1H-Imidazol-2-yl)methylene)hydrazinecarbothioamide, and how can reaction yields be improved?

The compound is typically synthesized via condensation of 1H-imidazole-2-carbaldehyde with thiosemicarbazide in ethanol under reflux (5–20 hours). Yield optimization can be achieved by adjusting solvent polarity (e.g., using ethanol or methanol), stoichiometric ratios (1:1 aldehyde to thiosemicarbazide), and reaction duration. Catalytic acid/base conditions may enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography (e.g., dichloromethane/methanol) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Key techniques include:

- 1H/13C NMR : Signals at δ 6.99–8.30 ppm (aromatic protons) and δ 106–167 ppm (carbon backbone) confirm the imidazole-thiosemicarbazide scaffold.

- X-ray crystallography : Resolves tautomeric ambiguities (e.g., E/Z configurations) and hydrogen-bonding networks. For example, the sulfur atom adopts a trans configuration relative to the iminic nitrogen in analogous derivatives .

- Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How does the compound’s solubility profile influence its applicability in biological assays?

The compound exhibits limited aqueous solubility due to its planar, aromatic structure. Co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) are recommended for in vitro studies. For in vivo applications, prodrug derivatization (e.g., PEGylation) or formulation in liposomal carriers may enhance bioavailability .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s bioactivity and binding mechanisms?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., DNA intercalation via π-π stacking) .

- Molecular docking : Screens against enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1) or acetylcholinesterase (AChE). For example, carbazole derivatives of thiosemicarbazides show IC50 values <2 μM against AChE .

- QSAR models : Correlate substituent effects (e.g., halogenation) with anticancer activity (e.g., glioblastoma cell lines) .

Q. How do structural modifications alter the compound’s pharmacological and physicochemical properties?

- Substituent introduction : Adding electron-withdrawing groups (e.g., Cl, F) at the imidazole ring enhances DNA-binding affinity and cytotoxicity (e.g., IC50 reduction from 25 μM to 8 μM in MCF-7 cells) .

- Metal complexation : Coordination with Mn(II), Cu(II), or Zn(II) ions improves stability and redox activity, enabling ROS generation in cancer cells .

- Hybrid derivatives : Conjugation with carbazole or adamantyl moieties increases blood-brain barrier permeability for neurodegenerative disease applications .

Q. What experimental approaches address contradictions in reported biological activities?

Discrepancies in IC50 values (e.g., anticancer vs. anti-inflammatory activity) may arise from assay conditions (e.g., serum concentration, exposure time). Mitigation strategies include:

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HepG2, A549) .

- Target specificity profiling : Use kinase/phosphatase arrays to identify off-target effects .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false positives .

Q. How is the compound utilized in non-biological applications, such as materials science?

- Corrosion inhibition : Thiosemicarbazide derivatives form protective films on mild steel in acidic environments (1 M HCl), achieving >90% inhibition efficiency via adsorption (Langmuir isotherm models) .

- Photocatalysis : Molybdenum nanoparticles functionalized with the compound degrade organic pollutants (e.g., methylene blue) under UV light via charge-transfer mechanisms .

Methodological Guidelines

- Synthesis Optimization : Use reflux times >10 hours for yields >80% and monitor by TLC (Rf = 0.34–0.61 in CH2Cl2/MeOH) .

- Biological Screening : Prioritize MTT assays over resazurin-based methods to minimize thiosemicarbazide interference .

- Data Interpretation : Cross-reference crystallographic data (CCDC entries) to resolve stereochemical conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.